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molecular formula C5H4Cl2N2 B1370283 2-Chloro-3-(chloromethyl)pyrazine CAS No. 45660-95-5

2-Chloro-3-(chloromethyl)pyrazine

Cat. No. B1370283
M. Wt: 163 g/mol
InChI Key: YQGZWZWIEBRCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968587B2

Procedure details

Prepare the title compound using the chlorination procedure as essentially described by Jeromin, G. E.; et al., DE3519364, 1986, and Russell, M. G. N.; et al. J. Med. Chem. 2005, 48, 1367-1383. Dissolve 2-methyl-3-chloropyrazine (24.3 g, 189 mmol) in CHCl3 (100 mL). Add benzamide (100 mg, 0.8 mmol) and heat to reflux. At reflux, add solid trichloroisocyanuric acid (17.6 g, 75.6 mmol) and continue to reflux for 96 h. Cool and filter through 200 g silica gel, eluting with methylene chloride. Purify by silica gel chromatography using a gradient of 35% chloroform/hexane to 60% chloroform/hexane over one hour. Obtain the title compound as a colorless oil, 5.39 g pure title compound and 9.4 g that is >70% desired product. 1H-NMR (CDCl3) δ 8.50 (d, 1H, J=2.2 Hz), 8.37 (d, 1H, J=2.6 Hz), 4.80 (s, 2H), 2.50 (s, 3H); GC/MS M=162+164.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[Cl:9]N1C(=O)N(Cl)C(=O)N(Cl)C1=O>C(Cl)(Cl)Cl.C(N)(=O)C1C=CC=CC=1>[Cl:9][CH2:1][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
CC1=NC=CN=C1Cl
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At reflux
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 96 h
Duration
96 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
FILTRATION
Type
FILTRATION
Details
filter through 200 g silica gel
WASH
Type
WASH
Details
eluting with methylene chloride
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
over one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC=CN=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.39 g
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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